Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17620665
InChI: InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1
SMILES:
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17620665

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride -

Specification

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
IUPAC Name ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1
Standard InChI Key PBLUKJJZYDTALO-WZSOELRKSA-N
Isomeric SMILES CCOC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl
Canonical SMILES CCOC(=O)C1C2CC(C1N)C=C2.Cl

Introduction

Molecular Structure and Physicochemical Characteristics

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride belongs to the bicyclo[2.2.1]heptane family, characterized by a norbornane-like framework with an exo-oriented amino group and an ethyl ester moiety. The compound’s rigid bicyclic structure confers stereochemical stability, making it valuable for studying steric effects in organic reactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number104770-18-5
Molecular FormulaC₁₀H₁₆ClNO₂
Molecular Weight217.69 g/mol
IUPAC Namerel-(1R,2R,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride
SolubilitySoluble in water, ethanol
Stereochemistryexo-Configuration at C3

Synthesis and Preparation

The synthesis of this compound typically involves a multi-step protocol starting from bicyclo[2.2.1]hept-5-ene precursors. A widely reported method includes:

  • Amination of Bicyclic Carboxylic Acid: 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Esterification: The acid chloride intermediate is treated with ethanol in the presence of hydrochloric acid, yielding the ethyl ester hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Acid Chloride FormationSOCl₂, reflux, 6 hr85–90%
EsterificationEtOH, HCl, 0–5°C, 12 hr75–80%

Critical parameters include temperature control during esterification to prevent epimerization and the use of anhydrous ethanol to avoid hydrolysis. Purification is typically achieved via recrystallization from ethanol-diethyl ether mixtures .

Chemical Reactivity and Functional Group Transformations

The compound’s amino and ester groups enable diverse reactivity, as outlined below:

Oxidation Reactions

Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the amino group to a nitro moiety, while the ester remains intact. Chromium trioxide (CrO₃) selectively oxidizes the bicyclic double bond, yielding a diketone derivative.

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-methanol hydrochloride. Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during Schiff base reactions.

Nucleophilic Substitution

The amino group undergoes substitution with alkyl halides (e.g., methyl iodide) in basic media, generating N-alkylated derivatives . This reactivity is exploited to create combinatorial libraries for drug discovery.

Biological Activity and Mechanistic Insights

Neurological Effects

The compound disrupts glutamate transport in the cerebral cortex, reducing extracellular glutamate levels by 40–60% in rodent models . This activity suggests potential applications in treating neurodegenerative disorders, though in vivo efficacy remains unverified.

Biological SystemObserved EffectMechanism
Cancer CellsApoptosis inductionLAT1 transporter inhibition
Neuronal CellsGlutamate uptake inhibitionCompetitive binding to EAATs
Bacterial CulturesMild growth suppressionCell wall synthesis interference

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to neuromodulatory agents targeting glutamate receptors. Its bicyclic core is incorporated into protease inhibitors under investigation for HIV treatment .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials show 80% weed suppression at 50 g/ha application rates .

Specialty Chemicals

Used in chiral ligand synthesis for asymmetric catalysis, achieving enantiomeric excess (ee) >95% in Diels-Alder reactions.

Hazard CategoryRisk Mitigation
Skin/Eye IrritationUse nitrile gloves, goggles
Respiratory SensitivityOperate under fume hood
Environmental ToxicityAvoid aqueous waste discharge

Storage recommendations include airtight containers at 2–8°C to prevent hygroscopic degradation. Spills should be neutralized with sodium bicarbonate prior to disposal .

Comparative Analysis with Structural Analogs

Table 5: Key Structural and Functional Comparisons

CompoundStructural DifferenceApplication Advantage
3-exo-Aminobicyclo[2.2.1]heptane-2-carboxylic acidLacks ethyl ester groupHigher aqueous solubility
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateNitrogen at C2 instead of C3Enhanced protease inhibition
Bicyclo[2.2.2]octane analogsLarger ring sizeReduced steric hindrance

The ethyl ester in the subject compound improves membrane permeability compared to carboxylic acid analogs, making it preferable for in vitro assays .

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